1-{2-[3-(BENZYLOXY)PHENYL]-5-(NAPHTHALEN-1-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE
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Overview
Description
1-{2-[3-(BENZYLOXY)PHENYL]-5-(NAPHTHALEN-1-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a naphthalene moiety, and an oxadiazole ring
Preparation Methods
The synthesis of 1-{2-[3-(BENZYLOXY)PHENYL]-5-(NAPHTHALEN-1-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, aromatic aldehydes, and acylating agents. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or acetic acid .
Chemical Reactions Analysis
1-{2-[3-(BENZYLOXY)PHENYL]-5-(NAPHTHALEN-1-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{2-[3-(BENZYLOXY)PHENYL]-5-(NAPHTHALEN-1-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 1-{2-[3-(BENZYLOXY)PHENYL]-5-(NAPHTHALEN-1-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and oxadiazole moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar compounds to 1-{2-[3-(BENZYLOXY)PHENYL]-5-(NAPHTHALEN-1-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE include other oxadiazole derivatives and compounds with benzyloxy or naphthalene groups. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H22N2O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[5-naphthalen-1-yl-2-(3-phenylmethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C27H22N2O3/c1-19(30)29-27(22-13-7-14-23(17-22)31-18-20-9-3-2-4-10-20)32-26(28-29)25-16-8-12-21-11-5-6-15-24(21)25/h2-17,27H,18H2,1H3 |
InChI Key |
RGZVFDYYFDQRFO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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